6-(Difluoromethoxy)-2-iodobenzo[d]thiazole 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16491863
InChI: InChI=1S/C8H4F2INOS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H
SMILES:
Molecular Formula: C8H4F2INOS
Molecular Weight: 327.09 g/mol

6-(Difluoromethoxy)-2-iodobenzo[d]thiazole

CAS No.:

Cat. No.: VC16491863

Molecular Formula: C8H4F2INOS

Molecular Weight: 327.09 g/mol

* For research use only. Not for human or veterinary use.

6-(Difluoromethoxy)-2-iodobenzo[d]thiazole -

Specification

Molecular Formula C8H4F2INOS
Molecular Weight 327.09 g/mol
IUPAC Name 6-(difluoromethoxy)-2-iodo-1,3-benzothiazole
Standard InChI InChI=1S/C8H4F2INOS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H
Standard InChI Key VVCUIJYFKAOULP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1OC(F)F)SC(=N2)I

Introduction

Structural and Electronic Characteristics

The benzo[d]thiazole scaffold is a bicyclic system comprising a benzene ring fused to a thiazole moiety. The thiazole ring itself contains sulfur and nitrogen atoms at positions 1 and 3, respectively, contributing to its aromaticity through delocalized π-electrons . Substitution at positions 2 and 6 introduces steric and electronic modifications that significantly alter the compound’s behavior:

  • Iodine at Position 2: The iodine atom, a heavy halogen, enhances molecular polarizability and serves as a leaving group in cross-coupling reactions. Its electron-withdrawing inductive effect modulates the electron density of the thiazole ring .

  • Difluoromethoxy at Position 6: The difluoromethoxy group (-OCF2_2H) combines electronegative fluorine atoms with a methoxy linker, imparting lipophilicity and metabolic stability while influencing hydrogen-bonding interactions .

Quantum mechanical studies of analogous thiazole derivatives reveal that nitrogen atoms in the thiazole ring exhibit negative electrostatic potential (MEP), while sulfur remains neutral . This charge distribution facilitates interactions with biological targets, such as enzymes or receptors, through dipole-dipole and van der Waals forces.

Synthetic Methodologies

The synthesis of 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole involves multi-step strategies, often leveraging established thiazole-forming reactions with subsequent functionalization. Key approaches include:

Cyclocondensation of β-Keto Esters

A method adapted from Narender et al. involves α-halogenation of β-keto esters using N-bromosuccinimide (NBS), followed by cyclization with thiourea derivatives . For iodinated variants, N-iodosuccinimide (NIS) may replace NBS. Subsequent difluoromethoxylation via nucleophilic substitution introduces the -OCF2_2H group.

Example Reaction Pathway:

  • Halogenation:

    RCOCOOR’+NISRCOC(I)COOR’\text{RCOCOOR'} + \text{NIS} \rightarrow \text{RCOC(I)COOR'}
  • Cyclization:

    RCOC(I)COOR’+Thiourea2-Iodobenzo[d]thiazole\text{RCOC(I)COOR'} + \text{Thiourea} \rightarrow \text{2-Iodobenzo[d]thiazole}
  • Difluoromethoxylation:

    2-Iodobenzo[d]thiazole+KOCHF26-(Difluoromethoxy)-2-iodobenzo[d]thiazole\text{2-Iodobenzo[d]thiazole} + \text{KOCHF}_2 \rightarrow \text{6-(Difluoromethoxy)-2-iodobenzo[d]thiazole}

Copper-Catalyzed Oxidative Coupling

Wang et al. demonstrated a Cu-catalyzed method for thiazole synthesis using aldehydes, amines, and sulfur sources under aerobic conditions . Adapting this protocol, iodobenzaldehyde derivatives could serve as precursors, with difluoromethoxy groups introduced via late-stage functionalization.

Physicochemical Properties

Comparative data for thiazole derivatives highlight the impact of substituents on key parameters :

PropertyThiazole6-(Difluoromethoxy)-2-iodobenzo[d]thiazole (Predicted)
Dipole Moment (µ)1.61 D~2.8 D (Increased polarity due to -OCF2_2H and I)
pKa2.53~1.8 (Enhanced acidity from electron-withdrawing groups)
log P0.49~2.1 (Higher lipophilicity from -OCF2_2H)
Molecular Weight85.12 g/mol337.12 g/mol

The difluoromethoxy group elevates log P, suggesting improved membrane permeability, while iodine’s polarizability contributes to stronger intermolecular interactions.

Applications in Drug Development and Materials Science

Medicinal Chemistry

  • Pharmacokinetic Optimization: The -OCF2_2H group reduces oxidative metabolism, extending half-life.

  • Targeted Therapy: Iodine’s size and polarizability enable selective binding to hydrophobic enzyme pockets.

Materials Science

  • Organic Electronics: Thiazoles serve as electron-transport materials in OLEDs. Fluorinated variants improve device efficiency.

  • Catalysis: Iodinated thiazoles act as ligands in cross-coupling reactions (e.g., Suzuki-Miyaura).

Structural Analogs and Comparative Analysis

Derivatives with modified substituents provide insights into structure-activity relationships (SAR):

CompoundSubstituentsKey Properties
2-Iodobenzo[d]thiazoleI at C2High reactivity in coupling reactions
6-Methoxybenzo[d]thiazole-OCH3_3 at C6Moderate log P (~1.2)
6-Trifluoromethylbenzo[d]thiazole-CF3_3 at C6Enhanced metabolic stability

The combination of -OCF2_2H and I in 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole uniquely balances lipophilicity and electronic effects, positioning it as a versatile intermediate for further derivatization.

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